molecular formula C9H9BrF3N B1406050 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline CAS No. 1369856-62-1

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline

Cat. No.: B1406050
CAS No.: 1369856-62-1
M. Wt: 268.07 g/mol
InChI Key: ZCPXZVOLWLUYAH-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9BrF3N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a bromine atom and a trifluoromethyl group

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and temperature. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, alter its stability, or affect its absorption and distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline typically involves the bromination of N,N-dimethyl-4-(trifluoromethyl)aniline. One common method is to react N,N-dimethyl-4-(trifluoromethyl)aniline with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include methyl-substituted aniline derivatives.

Scientific Research Applications

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N,N-dimethyl-4-nitroaniline: Similar structure but with a nitro group instead of a trifluoromethyl group.

    4-bromo-2-(trifluoromethyl)aniline: Similar structure but without the N,N-dimethyl substitution.

    2,6-dibromo-4-(trifluoromethyl)aniline: Similar structure but with an additional bromine atom.

Uniqueness

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the N,N-dimethyl substitution. The trifluoromethyl group imparts unique electronic properties, while the N,N-dimethyl substitution enhances the compound’s stability and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPXZVOLWLUYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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